3-(N-nitrocarbamimidoyl)-1-phenylthiourea

Description

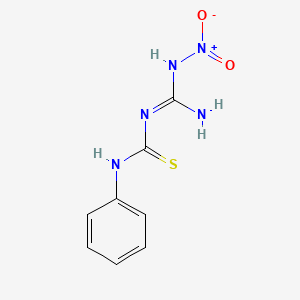

3-(N-Nitrocarbamimidoyl)-1-phenylthiourea is a thiourea derivative characterized by a phenyl group attached to the thiourea moiety and a nitro-functionalized carbamimidoyl substituent. The nitro group (–NO₂) in this compound likely enhances electrophilic properties, making it relevant in synthetic chemistry (e.g., as a precursor for explosives, agrochemicals, or pharmaceuticals) .

Properties

IUPAC Name |

(1E)-1-[amino(nitramido)methylidene]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c9-7(12-13(14)15)11-8(16)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZXFILBMUPJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=S)/N=C(\N)/N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds have practical significance as active pharmaceuticals .

Mode of Action

Related compounds have been shown to undergo transformations into nitrogen-containing heterocyclic structures . This transformation process involves intramolecular nucleophilic substitution upon heating in aqueous alcohol solution in the presence of a base .

Biochemical Pathways

It’s known that similar compounds are used in the synthesis of nitrogen-containing heterocyclic structures . These structures are often involved in various biochemical pathways, influencing a wide range of biological processes.

Result of Action

Related compounds have shown excellent insecticidal activities . They were also effective against the mycelium growth of certain fungi .

Action Environment

The action, efficacy, and stability of 3-(N-nitrocarbamimidoyl)-1-phenylthiourea can be influenced by various environmental factors. For instance, the presence of a base and the application of heat can facilitate its transformation into nitrogen-containing heterocyclic structures . Furthermore, the compound’s insecticidal and fungicidal activities suggest that it may be particularly effective in agricultural environments .

Biological Activity

3-(N-nitrocarbamimidoyl)-1-phenylthiourea (often abbreviated as NPC) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, case studies, and research findings.

- IUPAC Name : this compound

- CAS Number : 90223-75-9

- Molecular Formula : C8H10N4O3S

- Molecular Weight : 230.26 g/mol

The biological activity of NPC is primarily attributed to its ability to interact with various molecular targets. Research indicates that NPC may function as an enzyme inhibitor, affecting pathways related to inflammation and cellular signaling. The nitro group in its structure is believed to play a crucial role in its reactivity and biological effects.

Antioxidant Activity

NPC has been shown to exhibit significant antioxidant properties. In vitro studies indicate that NPC can scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Properties

Research has demonstrated that NPC possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death. Studies have reported effective concentrations for various strains, highlighting its potential as a therapeutic agent.

Cytotoxic Effects

In cancer research, NPC has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate that NPC can induce apoptosis in tumor cells through the activation of specific signaling pathways. This property positions NPC as a candidate for further development in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Antimicrobial | Effective against multiple bacterial and fungal strains | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells treated with NPC showed a marked reduction in oxidative stress markers. The results indicated that NPC significantly lowered levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, suggesting its protective role against oxidative damage.

Case Study 2: Antimicrobial Testing

In a laboratory setting, NPC was tested against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, demonstrating promising antimicrobial efficacy.

Case Study 3: Cancer Cell Apoptosis

Research involving human breast cancer cell lines revealed that treatment with NPC resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis confirmed the activation of caspases, indicating that NPC triggers programmed cell death mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-(N-nitrocarbamimidoyl)-1-phenylthiourea, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Key Findings:

Functional Group Impact: The nitro group in this compound distinguishes it from 1-phenylthiourea. This could render it more reactive in substitution or redox reactions . In contrast, 3-chloro-N-phenyl-phthalimide () employs a chloro substituent and a phthalimide core, favoring polymer synthesis due to its rigid aromatic structure .

Toxicity and Stability: 1-Phenylthiourea is notoriously toxic to mammals, likely due to thioredoxin pathway disruption . The nitro group in the target compound may exacerbate or modify toxicity profiles, though empirical data is lacking. Chlorinated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) exhibit stability under high-temperature conditions, making them suitable for industrial polymer applications .

Synthetic Utility :

- While 1-phenylthiourea serves as a building block for dyes and inhibitors, the nitro-carbamimidoyl variant could act as a precursor for explosives (e.g., akin to nitroguanidine derivatives) or metal-chelating agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.